molecular formula C27H24ClN2O5P B14358886 (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate CAS No. 90283-78-6

(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate

Cat. No.: B14358886
CAS No.: 90283-78-6
M. Wt: 522.9 g/mol
InChI Key: JQLJBUKAIPRIGW-UHFFFAOYSA-N
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Description

(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate is a chemical compound known for its unique structure and properties. This compound is part of the broader class of phosphonium salts, which are widely used in organic synthesis and catalysis. The presence of both amino and benzamido groups in its structure makes it a versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate precursor containing the amino and benzamido groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium salts, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its ability to form stable intermediates and transition states makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-Amino-1-benzamidoethenyl)(triphenyl)phosphanium perchlorate lies in its specific counterion (perchlorate), which can influence its reactivity and stability. The presence of both amino and benzamido groups also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

90283-78-6

Molecular Formula

C27H24ClN2O5P

Molecular Weight

522.9 g/mol

IUPAC Name

(2-amino-1-benzamidoethenyl)-triphenylphosphanium;perchlorate

InChI

InChI=1S/C27H23N2OP.ClHO4/c28-21-26(29-27(30)22-13-5-1-6-14-22)31(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-21H,28H2;(H,2,3,4,5)

InChI Key

JQLJBUKAIPRIGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CN)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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